Cas no 1806723-93-2 (4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid)

4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid
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- インチ: 1S/C8H4F4N2O5/c9-6-3(1-5(15)16)7(14(17)18)13-2-4(6)19-8(10,11)12/h2H,1H2,(H,15,16)
- InChIKey: DRAKLDWJRCZKFN-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CN=C(C=1CC(=O)O)[N+](=O)[O-])OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 358
- トポロジー分子極性表面積: 105
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029099242-1g |
4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid |
1806723-93-2 | 97% | 1g |
$1,445.30 | 2022-03-31 |
4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 関連文献
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acidに関する追加情報
Introduction to 4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid (CAS No. 1806723-93-2)
4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1806723-93-2, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a fluoro substituent, a nitro group, and a trifluoromethoxy group, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity studies.
The molecular structure of 4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid consists of a pyridine ring substituted at the 4-position with a fluorine atom, at the 2-position with a nitro group, and at the 5-position with a trifluoromethoxy group. The presence of these functional groups imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex pharmacophores. The carboxylic acid moiety at the 3-position further enhances its reactivity, allowing for various chemical modifications that can be exploited in drug design and development.
In recent years, there has been growing interest in fluorinated pyridines due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The fluorine atom, being electronegative, can influence the electronic distribution within the molecule, thereby affecting its interactions with biological targets. Similarly, the nitro group introduces a strong electron-withdrawing effect, which can enhance binding interactions through hydrogen bonding or other non-covalent forces. The trifluoromethoxy group, on the other hand, is known for its ability to improve lipophilicity and metabolic resistance, making it a popular choice in medicinal chemistry.
One of the most compelling aspects of 4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid is its potential as a building block for the synthesis of novel therapeutic agents. Researchers have leveraged its structural framework to develop compounds with activity against various diseases, including cancer, inflammation, and infectious disorders. For instance, studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on enzymes such as kinases and cytochrome P450 enzymes, which are key targets in oncology and drug metabolism research.
The synthesis of 4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, nitration processes, and functional group transformations such as halogenation and methylation. The use of advanced catalytic systems and green chemistry principles has further optimized these synthetic pathways, making them more efficient and environmentally sustainable.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level, providing insights into its mechanism of action and potential side effects. These computational studies are often complemented by experimental validations using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors based on fluorinated pyridines due to their potential therapeutic benefits. For example, compounds derived from 4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid have been investigated for their ability to modulate signaling pathways involved in cancer progression. Preclinical studies have revealed promising results regarding their efficacy in reducing tumor growth and preventing metastasis in animal models. These findings have spurred further research into optimizing these compounds for clinical use.
In addition to its applications in drug development, 4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid has found utility in agrochemical research. Fluorinated pyridines are known for their stability under environmental conditions, making them suitable for use as intermediates in the synthesis of pesticides and herbicides. By incorporating this compound into novel agrochemical formulations, researchers aim to develop more effective and sustainable solutions for crop protection.
The future prospects for 4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid are bright, with ongoing research exploring new synthetic methodologies and applications. As our understanding of molecular interactions continues to evolve, this compound is expected to play an increasingly important role in both academic research and industrial development. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in harnessing its full potential for improving human health and agricultural productivity.
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